What is the structure of tert-Butyl aziridine-1-carboxylate?
What is the structure of tert-Butyl aziridine-1-carboxylate?
An In-depth Technical Guide to tert-Butyl aziridine-1-carboxylate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of tert-Butyl aziridine-1-carboxylate, a pivotal reagent in modern organic and medicinal chemistry. Known commonly as N-Boc-aziridine or BocAz, its unique structure combines a high-energy, three-membered aziridine ring with an electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. This combination dictates its reactivity, rendering it an activated yet stable building block for complex molecular architectures. This document will delve into its molecular structure, physicochemical properties, established synthetic protocols, and key applications, particularly its role as a precursor to linear polyethyleneimine and in the synthesis of heterocyclic compounds. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
The Strategic Importance of N-Activated Aziridines in Synthesis
The aziridine motif, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of synthetic chemistry due to its inherent ring strain. This strain provides a powerful thermodynamic driving force for ring-opening reactions, allowing for the stereospecific introduction of nitrogen-containing functionalities into a molecule. However, the parent aziridine is often highly reactive and can be challenging to handle.
The strategic installation of an electron-withdrawing group onto the aziridine nitrogen, a process known as N-activation, is critical for modulating its reactivity. The tert-butoxycarbonyl (Boc) group in tert-Butyl aziridine-1-carboxylate serves this purpose exceptionally well. It deactivates the nitrogen lone pair, which prevents unwanted branching reactions during polymerization and enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[1][2][3] This activation is crucial for controlled reactions, such as the Anionic Ring-Opening Polymerization (AROP).[2] Furthermore, the Boc group is valued for its stability under basic and nucleophilic conditions and its clean, straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][3]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of tert-Butyl aziridine-1-carboxylate, with the IUPAC name tert-butyl aziridine-1-carboxylate and CAS Number 97308-23-1, is defined by two key components:[4][5]
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The Aziridine Ring: A saturated three-membered ring consisting of two carbon atoms and one nitrogen atom. The high degree of ring strain makes it a potent electrophile.
-
The N-(tert-butoxycarbonyl) Group: This bulky protecting group is directly attached to the nitrogen atom. Its carbonyl moiety is electron-withdrawing, which is fundamental to the molecule's characteristic reactivity.[1]
The canonical SMILES representation of the molecule is CC(C)(C)OC(=O)N1CC1.[4][6]
Molecular Structure Diagram
Caption: 2D structure of tert-Butyl aziridine-1-carboxylate.
Physicochemical Properties
The key properties of tert-Butyl aziridine-1-carboxylate are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| CAS Number | 97308-23-1 | [4][5][7] |
| Appearance | Liquid | [8] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [6] |
| Boiling Point (Predicted) | 174.8 ± 9.0 °C | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Exact Mass | 143.094628657 Da | [4][6] |
| Synonyms | N-Boc-aziridine, BocAz, N-(tert-butoxycarbonyl)aziridine | [4][5][6] |
Spectroscopic Profile
The structural identity of BocAz is routinely confirmed by spectroscopic methods. Key reported data includes:
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¹H NMR (500 MHz, CDCl₃): Signals appear at δ 2.10 (s, 4H, for the two CH₂ groups of the aziridine ring) and δ 1.42 (s, 9H, for the three CH₃ groups of the tert-butyl group).[9]
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¹³C NMR (125 MHz, CDCl₃): Characteristic peaks are observed at δ 162.78 (C=O), 81.08 (quaternary carbon of the t-butyl group), 27.86 (CH₃ groups), and 25.69 (CH₂ groups of the aziridine ring).[9]
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High-Resolution Mass Spectrometry (HRMS-EI): The calculated exact mass for the molecular ion [M]⁺ is 144.1015, with experimental values found to be in close agreement (e.g., 144.1019).[9]
Synthesis and Reactivity
Synthetic Pathway
A widely adopted and efficient synthesis of tert-Butyl aziridine-1-carboxylate proceeds via a two-step sequence starting from the readily available ethanolamine.[3][10]
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Boc Protection: Ethanolamine is first reacted with di-tert-butyl dicarbonate (Boc₂O). The nitrogen atom of ethanolamine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride to form tert-butyl (2-hydroxyethyl)carbamate. This step selectively protects the amine, leaving the hydroxyl group available for the subsequent reaction.[10]
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Intramolecular Cyclization: The resulting N-Boc protected amino alcohol undergoes a base-mediated cyclization. A sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), is added to convert the hydroxyl group into a good leaving group (tosylate). A strong base, such as potassium hydroxide (KOH), then deprotonates the carbamate nitrogen, and the resulting anion displaces the tosylate in an intramolecular Sₙ2 reaction to form the strained aziridine ring.[10]
Synthesis Workflow Diagram
Caption: Two-step synthesis of tert-Butyl aziridine-1-carboxylate.
Detailed Experimental Protocol: Synthesis of BocAz
This protocol is a representative example based on established literature procedures.[10]
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
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To a solution of ethanolamine (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF), add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent).
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Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Work up the residue by dissolving it in an organic solvent (e.g., dichloromethane), washing sequentially with dilute aqueous acid and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclization to tert-butyl aziridine-1-carboxylate
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Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) from the previous step in a suitable solvent like diethyl ether.
-
Add a base, such as potassium hydroxide (multiple equivalents), to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise while stirring vigorously.
-
Continue stirring the mixture at room temperature for several hours.
-
Remove the solid byproducts by filtration and concentrate the filtrate.
-
Purify the crude product by distillation or column chromatography to obtain pure tert-butyl aziridine-1-carboxylate.
Key Reactivity: Nucleophilic Ring-Opening
The synthetic utility of BocAz is dominated by the ring-opening of the strained aziridine.[10] The electron-withdrawing Boc group activates the ring carbons towards nucleophilic attack. This reactivity is a cornerstone of its application, enabling the formation of α- or β-amino acid derivatives and other functionalized amines. The regioselectivity of the attack is influenced by the nucleophile and reaction conditions.[10]
Applications in Chemical Synthesis and Drug Development
Precursor to Linear Polyethyleneimine (lPEI)
A significant application of BocAz is in the synthesis of linear polyethyleneimine (lPEI).[2]
-
Anionic Ring-Opening Polymerization (AROP): The Boc group activates the aziridine for AROP.[1] In the presence of a suitable initiator, BocAz polymerizes to form poly(tert-butyl aziridine-1-carboxylate), or poly(BocAz). The N-substitution prevents the branching that typically occurs during the cationic polymerization of unsubstituted aziridine, resulting in a linear polymer chain.[2][9]
-
Deprotection: The Boc groups on the resulting poly(BocAz) are cleanly removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This deprotection yields linear polyethyleneimine (lPEI).[1][3]
lPEI is a highly sought-after polymer for applications in non-viral gene transfection, metal chelation, and CO₂ capture due to its high amine density and linear structure.[9]
AROP and Deprotection Workflow
Caption: Synthesis of lPEI from BocAz via AROP and deprotection.
Building Block in Heterocyclic Synthesis
Beyond polymerization, BocAz serves as a versatile building block for more complex molecules. It is used as a reagent in the preparation of substituted indolines and carbazoles through benzyne-mediated cyclization-functionalization reactions, highlighting its utility in constructing pharmaceutically relevant scaffolds.[6]
Conclusion
Tert-Butyl aziridine-1-carboxylate is a strategically designed molecule that masterfully balances the high reactivity of the aziridine ring with the stability and control afforded by the N-Boc group. Its well-established synthesis and predictable reactivity make it an invaluable tool for chemists. Its role as a precursor for linear polyethyleneimine and as a versatile intermediate in the synthesis of complex heterocyclic systems underscores its importance in materials science, organic synthesis, and the ongoing development of novel therapeutics.
References
-
Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl aziridine-1-carboxylate. PubChem. Retrieved from [Link]
-
Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). tert-Butyl aziridine-1-carboxylate. LookChem. Retrieved from [Link]
-
Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI. Retrieved from [Link]
-
Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PMC - NIH. Retrieved from [Link]
Sources
- 1. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 2. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl aziridine-1-carboxylate | C7H13NO2 | CID 15933185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synchem.de [synchem.de]
- 6. lookchem.com [lookchem.com]
- 7. tert-butyl aziridine-1-carboxylate | CAS: 97308-23-1 | ChemNorm [chemnorm.com]
- 8. tert-Butyl aziridine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 9. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
